

Chemical Profile and Proposed Mechanism of Action

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Compound Focus: Dibromsalan

CAS No.: 87-12-7

Cat. No.: S563032

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Dibromsalan is a halogenated salicylanilide. While specific data was limited, insights can be drawn from its close relative, **Niclosamide**, a well-studied salicylanilide anthelmintic drug [1].

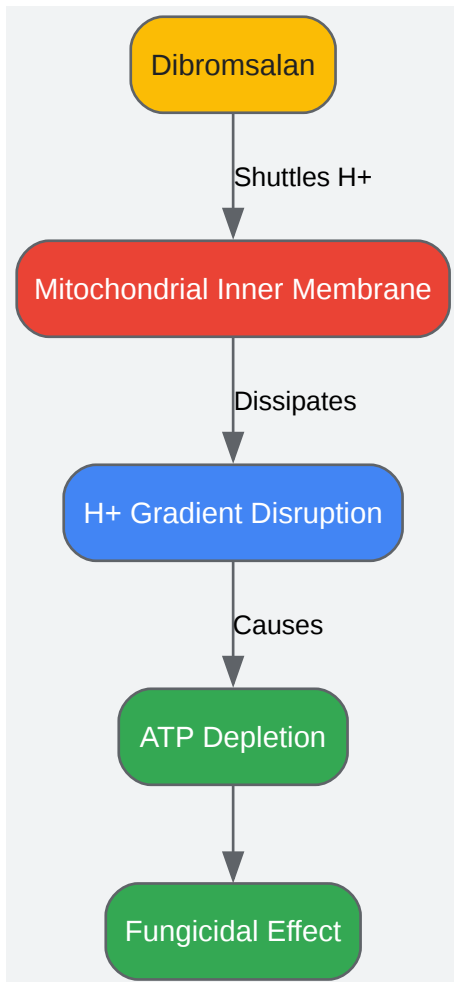
The table below summarizes the core chemical properties and the proposed mechanism based on niclosamide's activity:

Property	Description for Dibromsalan / Salicylanilide Class
Chemical Class	Halogenated salicylanilide [1].
Core Structure	Substituted salicylanilide (two aromatic rings linked by an amide bond) [1].
Key Functional Groups	Phenolic hydroxyl group (-OH); Halogen substituents (Bromine) [1].
Proposed Primary Mechanism	Mitochondrial uncoupling via protonophoric activity [1].
Physicochemical Property	High lipophilicity (high LogP); weak acidity of the phenolic OH group [1].

The proposed antifungal mechanism involves **mitochondrial uncoupling**. The weakly acidic phenolic proton can dissociate, and the molecule can shuttle protons across the mitochondrial inner membrane,

dissipating the proton gradient essential for ATP production. This disruption of energy metabolism leads to fungicidal activity [1].

The following diagram illustrates this proposed mechanism:



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Proposed Antifungal Susceptibility Testing Protocol

This section outlines a standard broth microdilution method, adapted from general antifungal testing principles and the biological context of salicylanilides [1]. You can use this as a template for developing definitive protocols.

Objective

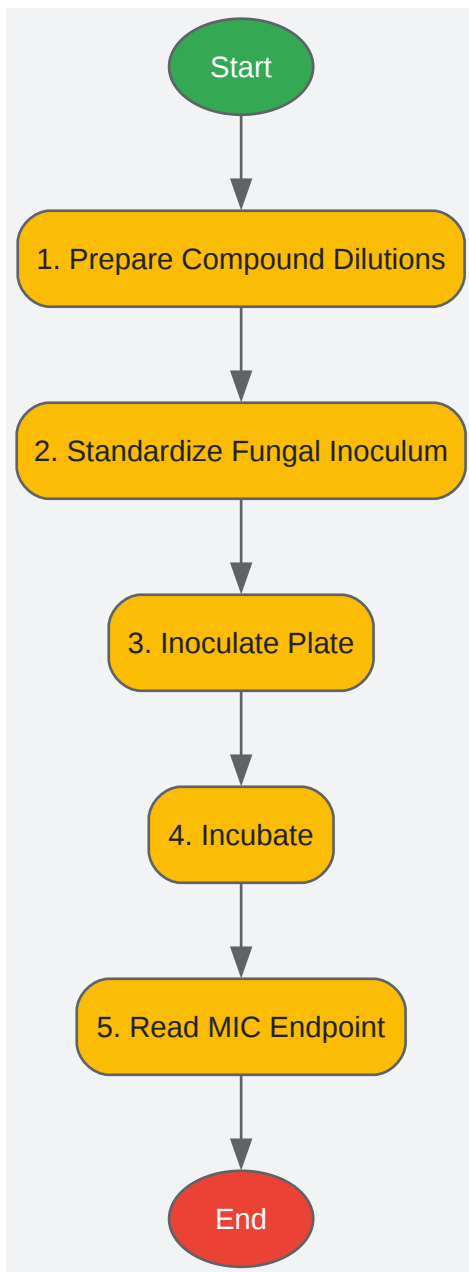
To determine the *in vitro* antifungal activity of **Dibromsalan** against a panel of clinically relevant fungal pathogens by measuring the **Minimum Inhibitory Concentration (MIC)**.

Materials

- **Test Compound: Dibromsalan** (e.g., purity $\geq 95\%$ by HPLC).
- **Stock Solution:** Prepare a 10 mg/mL stock solution in **DMSO**. Filter-sterilize (0.22 μm filter).
- **Fungal Strains:** Recommended control strains: *Candida albicans* (ATCC 90028), *Candida auris*, *Aspergillus fumigatus* (ATCC 204305). Include clinical isolates as required.
- **Culture Media:** RPMI-1640 broth with MOPS buffer (pH 7.0), prepared according to CLSI guidelines (e.g., M27/M38 documents).
- **Equipment:** Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, automated plate reader.

Broth Microdilution Procedure

The workflow for determining the Minimum Inhibitory Concentration (MIC) is as follows:



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Step 1: Prepare Compound Dilutions

- Dispense 100 μL of culture medium into all wells of the microtiter plate except those in the first column.
- In the first column, add 200 μL of the **Dibromsalan** stock solution (10 mg/mL) to well A1 for the highest concentration.
- Perform a two-fold serial dilution: Transfer 100 μL from well A1 to A2, mix, then 100 μL from A2 to A3. Repeat across the plate. Discard 100 μL from the final well. The typical concentration range should cover 64 $\mu\text{g}/\text{mL}$ to 0.125 $\mu\text{g}/\text{mL}$ or lower.

- Include controls: **Growth control** (medium + inoculum + DMSO, no compound), **Sterility control** (medium only), **Compound control** (medium + highest compound concentration, no inoculum).

Step 2: Standardize Fungal Inoculum

- Grow yeast isolates on Sabouraud Dextrose Agar for 24-48 hours. For moulds, use spores harvested from mature cultures.
- Prepare suspensions in saline and adjust turbidity spectrophotometrically to a **0.5 McFarland standard** ($\sim 1-5 \times 10^6$ CFU/mL for yeasts).
- Further dilute this suspension in RPMI-1640 medium to achieve a final working inoculum of **$\sim 0.5-2.5 \times 10^3$ CFU/mL**.

Step 3: Inoculate Plate

- Add 100 μ L of the standardized inoculum to all test wells and the growth control well. Add 100 μ L of sterile medium to the sterility control well.
- The final volume in each test well is 200 μ L, with a **final DMSO concentration not exceeding 1%** (v/v).

Step 4: Incubate

- Seal the plate with a lid and incubate statically at **35°C**.
- Read results after **24 hours for *Candida* spp.** and **48 hours for *Aspergillus* spp.** (or until growth is visible in the control well).

Step 5: Read MIC Endpoint

- The **MIC is the lowest concentration of Dibromsalan that prevents any visible growth** (or causes $\sim 50\%$ inhibition for moulds, as per relevant guideline) compared to the growth control well.

Research Gaps and Future Directions

The lack of specific protocols for **Dibromsalan** in the available literature highlights an area for further investigation. Future work should focus on:

- **Mechanistic Confirmation:** Directly validating the mitochondrial uncoupling mechanism in fungi using assays like the Seahorse XF Analyzer.
- **Spectrum of Activity:** Systematically testing against a wider panel of fungal pathogens, including resistant strains like *Candida auris*.

- **Cytotoxicity:** Establishing a selectivity index by determining cytotoxicity in mammalian cell lines (e.g., HEK-293 or HepG2).

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References

1. The Antifungal Potential of Niclosamide and Structurally ... [pmc.ncbi.nlm.nih.gov]

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